N-(3-Methyl-5-benzisoxazolyl)acetamide
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(3-methyl-1,2-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6-9-5-8(11-7(2)13)3-4-10(9)14-12-6/h3-5H,1-2H3,(H,11,13) |
InChI Key |
KQCTXZBHZSFOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
N-(3-Methyl-5-benzisoxazolyl)acetamide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-Methyl-5-benzisoxazolyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs.
- Functional group reactivity : Chloromethyl and bromo groups enable nucleophilic substitution, making them versatile intermediates, whereas the methyl group is inert .
Pharmacological Activities
Benzisoxazole-acetamide hybrids exhibit diverse biological activities, influenced by substituents:
Antimicrobial and Antifungal Activity
- N-(3-(Chloromethyl)-1,2-benzisoxazol-5-yl)acetamide: Not directly tested, but analogs with sulfonylpiperazine-acetamide moieties (e.g., compounds 47–50) show potent activity against Gram-positive bacteria and fungi .
- This compound : The methyl group may enhance membrane permeability, but its antimicrobial efficacy remains unexplored.
CNS Activity
- This compound: Lacks the dimethylamino group, which may reduce CNS penetration compared to .
Anticancer Potential
- Chalcone-acetamide hybrids (e.g., 8a , 12a ) demonstrate anti-proliferative activity via α,β-unsaturated ketone moieties .
- The benzisoxazole core in This compound may interact with DNA or kinases, but specific studies are lacking.
Physicochemical Properties
Crystallography and Stability
Spectroscopic Features
- N-(3-(Chloromethyl)-1,2-benzisoxazol-5-yl)acetamide : IR spectra show NH (3300 cm⁻¹) and C=O (1611 cm⁻¹) stretches; ¹H NMR signals include ClCH₂ (5.22 ppm) and aromatic protons (7.74–8.34 ppm) .
- This compound : Expected NMR shifts for CH₃ (~2.1 ppm) and acetamide protons (~2.0–2.5 ppm), with aromatic signals similar to .
Biological Activity
N-(3-Methyl-5-benzisoxazolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methyl-5-benzisoxazole with acetic anhydride or acetyl chloride. Various methods have been reported in the literature, showcasing different yields and purity levels. For example, a method using microwave-assisted synthesis has been shown to enhance the efficiency and yield of the compound synthesis significantly.
Anticancer Activity
This compound has been evaluated for its anticancer properties across several studies. The compound exhibits notable cytotoxic effects against various cancer cell lines, including:
- HepG2 (Liver Cancer) : IC50 values indicate moderate activity.
- MDA-MB-231 (Breast Cancer) : Demonstrated potent inhibitory effects, with IC50 values comparable to established chemotherapeutics.
Table 1: Cytotoxic Activity of this compound
The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cancer proliferation and survival, including GSK-3β pathways, which are critical in various tumorigenic processes.
The biological activity is primarily attributed to its ability to inhibit GSK-3β, an enzyme involved in multiple cellular processes including cell cycle regulation and apoptosis. Inhibition of GSK-3β leads to reduced phosphorylation of Tau protein, which is crucial in neurodegenerative diseases but also plays a role in cancer cell survival.
Case Studies
Case Study 1: GSK-3β Inhibition
In a study focused on GSK-3β inhibitors, this compound was shown to significantly reduce Aβ-induced Tau hyperphosphorylation. This was evaluated using a cell-based assay measuring Tau phosphorylation at Serine 396, demonstrating that the compound effectively modulates this critical pathway involved in both neurodegeneration and cancer progression .
Case Study 2: Antimicrobial Activity
While primarily studied for anticancer properties, preliminary evaluations have also indicated potential antimicrobial activity. In vitro tests against various bacterial strains revealed that while most derivatives showed limited activity, certain modifications to the benzisoxazole structure enhanced efficacy against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that substitutions at specific positions on the benzisoxazole ring significantly influence biological activity. Compounds with electron-donating groups at the 4-position of the benzisoxazole ring exhibited enhanced potency against cancer cell lines.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Type | Activity Level |
|---|---|---|
| 4 | Electron Donor | High |
| 6 | Electron Withdrawing | Moderate |
Q & A
Q. What synthetic strategies are recommended for N-(3-Methyl-5-benzisoxazolyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzisoxazole core followed by acetylation. Key steps include:
- Amide bond formation : React 3-methyl-5-benzisoxazoleamine with acetyl chloride or acetic anhydride in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere to prevent hydrolysis .
- Optimization : Control temperature (0–5°C during acetylation to minimize side reactions) and use catalysts like DMAP for improved yields .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation : Confirm success via ¹H/¹³C NMR (e.g., acetamide proton at δ 2.1–2.3 ppm) and HPLC (retention time comparison with standards) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural elucidation :
- Purity assessment :
- HPLC : Use a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized assay conditions : Fix parameters like cell line (e.g., HEK293 for receptor studies), incubation time (24–48 hr), and DMSO concentration (<0.1%) .
- Orthogonal validation : Pair enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric kits) with cellular viability assays (MTT or CellTiter-Glo) to confirm target-specific effects .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?
Methodological Answer:
- Kinetic studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding. Use Lineweaver-Burk plots to analyze enzyme kinetics .
- Molecular docking : Simulate binding interactions with target enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. Validate docking poses with mutagenesis studies .
- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) in real-time to confirm direct target engagement .
Q. How should experimental design address challenges in assessing this compound’s pharmacokinetic properties?
Methodological Answer:
- In vitro ADME :
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction .
- In vivo studies :
- Oral bioavailability : Administer via gavage in rodents and collect plasma samples for LC-MS/MS analysis (LOQ: 1 ng/mL) .
- Tissue distribution : Radiolabel the compound (¹⁴C-acetamide) and quantify accumulation in organs via scintillation counting .
Q. How can researchers optimize this compound derivatives for improved solubility without compromising bioactivity?
Methodological Answer:
- Structural modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the benzisoxazole C-4 position. Monitor effects via LogP measurements (shake-flask method) .
- Co-solvency approach : Test solubility in PEG-400/water mixtures (up to 20% w/v) while confirming retained activity in cell-based assays .
- Solid dispersion : Formulate with PVP-VA64 to enhance dissolution rates; characterize via DSC and XRD to confirm amorphous state .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data for this compound across cancer cell lines?
Methodological Answer:
- Cell line variability : Profile genetic differences (e.g., p53 status in HepG2 vs. MCF-7) via qPCR or Western blot .
- Dose-response refinement : Test a wider concentration range (0.1–100 µM) and calculate Hill slopes to assess efficacy thresholds .
- Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
